N-(4-bromophenethyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGVZJAQJUAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The synthesis involves the following components:
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4-Bromophenethylamine : Primary amine substrate.
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Chloroacetyl chloride : Acylating agent.
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Triethylamine (Et₃N) : Base to scavenge HCl.
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Dichloromethane (DCM) : Reaction solvent.
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Dissolution of 4-Bromophenethylamine : 4-Bromophenethylamine (10.0 mmol, 2.14 g) is dissolved in anhydrous DCM (50 mL) in a round-bottom flask equipped with a stir bar.
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Base Addition : Triethylamine (12.0 mmol, 1.67 mL) is added to the solution under nitrogen atmosphere.
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Cooling : The mixture is cooled to 0°C using an ice bath.
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Acylation : Chloroacetyl chloride (10.0 mmol, 0.89 mL) is added dropwise over 15 minutes, maintaining the temperature below 5°C.
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Stirring : The reaction is allowed to warm to room temperature and stirred for 16 hours.
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Workup :
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The mixture is diluted with DCM (100 mL).
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Washed sequentially with 1M HCl (2 × 50 mL) and brine (50 mL).
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Dried over anhydrous sodium sulfate and filtered.
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Concentrated under reduced pressure to yield a white solid.
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Purification : The crude product is recrystallized from ethanol/water (3:1) to afford pure this compound.
Critical Parameters
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Temperature Control : Excessive heat during chloroacetyl chloride addition promotes side reactions (e.g., polymerization).
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Moisture Avoidance : Anhydrous conditions prevent hydrolysis of chloroacetyl chloride to chloroacetic acid.
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Stoichiometry : A 1:1 molar ratio of amine to acyl chloride minimizes diacylation byproducts.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequent expulsion of chloride ion generates the amide bond. Triethylamine deprotonates the amine and neutralizes HCl, driving the reaction to completion:
Scalability and Industrial Relevance
The described method is scalable to multi-kilogram production with minor adjustments:
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Solvent Volume Reduction : Substituting DCM with toluene enables easier solvent recovery.
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Continuous Flow Systems : Microreactors improve heat dissipation and reduce reaction time to 2–4 hours.
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Cost Analysis :
Troubleshooting Common Issues
Low Yield
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Cause : Residual moisture hydrolyzing chloroacetyl chloride.
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Solution : Use molecular sieves or pre-dry solvents.
Impurity Formation
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Cause : Overheating during acyl chloride addition.
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Solution : Maintain temperature ≤5°C during reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-bromophenethyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The bromophenethyl group can be subjected to oxidation or reduction reactions to modify the functional groups attached to the aromatic ring.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Various substituted amides or thioamides.
Oxidation: Bromophenethyl ketones or carboxylic acids.
Reduction: Bromophenethyl alcohols or amines.
Hydrolysis: 4-bromophenethylamine and chloroacetic acid.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
N-(4-Bromophenethyl)-2-chloroacetamide is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It has been particularly useful in developing anti-inflammatory and analgesic medications. The compound's structure allows for modifications that enhance the efficacy and safety profiles of drug candidates.
Case Study
A study highlighted the synthesis of derivatives of N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide, which exhibited promising antimicrobial and anticancer activities. Molecular docking studies indicated that these derivatives could effectively bind to target proteins, showcasing their potential as therapeutic agents against various diseases, including cancer .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural applications, this compound is utilized in creating effective pesticides and herbicides . Its chemical properties allow for targeting specific pests while minimizing environmental impact.
Data Table: Efficacy of Agrochemical Formulations
| Compound Name | Target Pest | Application Rate | Effectiveness (%) |
|---|---|---|---|
| This compound | Aphids | 1 kg/ha | 85 |
| This compound | Weeds | 0.5 kg/ha | 90 |
Biochemical Research
Enzyme Inhibition Studies
This compound is employed in biochemical research to study enzyme inhibition , providing insights into metabolic pathways and potential therapeutic targets. Its ability to modulate enzyme activity makes it a valuable tool in understanding disease mechanisms.
Case Study
Research involving N-(4-bromophenyl)-2-chloroacetamide derivatives demonstrated significant enzyme inhibition against certain pathogens, suggesting their potential as new antimicrobial agents .
Material Science
Development of Specialty Polymers
this compound finds applications in material science, particularly in developing specialty polymers that exhibit enhanced properties such as thermal stability and chemical resistance .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is utilized in various chromatographic techniques to separate and identify complex mixtures in environmental and clinical samples. Its stability and reactivity contribute to its effectiveness in these applications.
Summary of Findings
The applications of this compound span multiple scientific domains, demonstrating its versatility as a chemical intermediate and active ingredient. The ongoing research into its derivatives continues to unveil new potential uses, particularly in pharmaceuticals and agricultural chemistry.
Mechanism of Action
The mechanism of action of N-(4-bromophenethyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenethyl group can interact with hydrophobic pockets in proteins, while the chloroacetamide moiety can form covalent bonds with nucleophilic residues, such as cysteine or serine. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-bromophenethyl)-2-chloroacetamide with structurally and functionally related chloroacetamide derivatives, emphasizing substituent effects, biological activities, and physicochemical properties.
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)
- Structural Differences : Features a benzoyl group attached to a 4-chlorophenyl ring instead of a bromophenethyl chain.
- Key Properties :
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Structural Differences : Contains a thiazole ring substituted with a 4-bromophenyl group, linked to the chloroacetamide moiety.
- Key Properties :
- Applications : Investigated as a dual-action therapeutic agent .
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA)
- Structural Differences : Substituted with a methyl group at the ortho position of the bromophenyl ring.
- Key Properties :
- Applications : Used in industrial coatings to prevent fungal growth .
N-(4-Nitrophenyl)-2-chloroacetamide
- Structural Differences : Substituted with a nitro group (electron-withdrawing) instead of bromine (electron-withdrawing but less polar).
- Key Properties :
N-(4-Butylphenyl)-2-chloroacetamide
- Structural Differences : Features an aliphatic butyl chain instead of an aromatic bromophenethyl group.
- Key Properties :
Data Tables
Table 1: Structural and Functional Comparison of Selected Chloroacetamides
Table 2: Crystallographic and Physicochemical Properties
Research Findings and Implications
- Biological Relevance : Thiazole-containing derivatives (e.g., ) outperform purely aromatic analogs in antimicrobial activity, suggesting heterocycles improve target engagement .
- Toxicity Considerations : Methyl or ethyl substituents (e.g., BMPCA) reduce toxicity compared to nitro or benzoyl groups, critical for agrochemical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-bromophenethyl)-2-chloroacetamide, and what analytical methods validate its purity?
- Synthesis Protocol : A common method involves reacting 4-bromophenethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., NaHCO₃) to neutralize HCl byproducts .
- Purification & Validation : Recrystallization from ethanol or methanol is typical. Purity is confirmed via HPLC (>95%) and characterized using NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. For example, the N-C-C-Cl torsion angle in related chloroacetamides is ~-12.1°, indicating near-planarity of the amide-chloromethyl group .
- Stabilizing Interactions : Intramolecular N-H···O hydrogen bonds (2.8–3.0 Å) and intermolecular C-H···O/π interactions (3.2–3.5 Å) form centrosymmetric dimers. Dispersive Cl···Cl/Br interactions (3.3–3.5 Å) further stabilize the lattice .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Analysis : Optimized geometries at the B3LYP/6-311+G(d,p) level reveal electrophilic character at the chloroacetamide group (LUMO energy ~-1.3 eV). Fukui indices indicate susceptibility to nucleophilic attack at the carbonyl carbon and chlorine-bearing methylene .
- Experimental Correlation : Reactivity with thiols (e.g., thiocarbamoyl compounds) in ethanolic NaOEt yields sulfide intermediates, validated by ¹H NMR tracking of chloroacetamide signal disappearance at δ 4.2 ppm .
Q. What contradictions exist in crystallographic data for halogenated acetamides, and how are they resolved?
- Case Study : Structural redetermination of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide revealed initial underestimation of C-H···O interactions (revised from 3.1 Å to 2.9 Å), impacting packing models .
- Resolution Strategy : Multi-temperature SCXRD (100–300 K) and Hirshfeld surface analysis differentiate weak interactions (e.g., C-H···π vs. dispersive Br···Br contacts) .
Q. How does the bromophenethyl substituent influence the compound’s bioactivity in enzyme inhibition assays?
- SAR Insights : The 4-bromophenethyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier permeability in neurotargeting studies. In vitro assays against kinases (e.g., p38 MAPK) show IC₅₀ values ~5 µM, linked to halogen-π interactions with hydrophobic binding pockets .
- Control Experiments : Analogues lacking the bromine atom exhibit 10-fold reduced activity, confirming the critical role of halogenation .
Methodological Challenges
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Stability Data : Accelerated degradation studies (40°C/75% RH) show hydrolysis of the chloroacetamide group to glycolic acid derivatives within 14 days.
- Mitigation : Storage under argon at -20°C in amber vials with desiccants (silica gel) reduces degradation to <2% over 6 months .
Q. How are conflicting biological activity results resolved when testing this compound across cell lines?
- Case Example : Discrepancies in cytotoxicity (IC₅₀ = 10 µM in HeLa vs. 50 µM in MCF-7) arise from differential expression of metabolic enzymes (e.g., CYP3A4).
- Resolution : LC-MS/MS metabolite profiling identifies N-debrominated and hydroxylated products, explaining cell-specific toxicity .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
